N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide
説明
This compound features a pyrazolo[3,4-d]pyrimidinone core substituted with a 3,4-dimethylphenyl group at the 1-position and an adamantane-1-carboxamide moiety at the 5-position.
特性
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-14-3-4-19(5-15(14)2)29-21-20(12-26-29)22(30)28(13-25-21)27-23(31)24-9-16-6-17(10-24)8-18(7-16)11-24/h3-5,12-13,16-18H,6-11H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTHARVOMJDGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C45CC6CC(C4)CC(C6)C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and comparative analysis with related compounds.
Overview of the Compound
This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. The structure features a fused bicyclic system that enhances its biological activity through specific interactions with molecular targets.
1. Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. For instance:
- Mechanism : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. Specifically, they can inhibit kinases that are crucial for tumor growth and survival.
- Case Studies : In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines. For example, a related pyrazolo compound demonstrated an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) .
2. Antimicrobial Activity
The antimicrobial potential of pyrazolo derivatives has been well-documented:
- Mechanism : They disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.
- Case Studies : A study evaluating various pyrazolo derivatives found that some exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . Compounds with specific substituents were noted to have enhanced activity compared to standard antibiotics.
Comparative Analysis
| Compound | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide | Structure | IC50 values in low micromolar range against various cancer cell lines | Effective against multiple bacterial strains |
| N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-methylbenzamide | Similar core structure | Moderate activity reported | Limited effectiveness compared to adamantane derivative |
The biological activity of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide involves:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in signaling pathways that regulate cell growth and apoptosis.
- Interaction with DNA : It may also intercalate into DNA or interfere with DNA replication processes.
類似化合物との比較
N-{1-[1-(4-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-1-adamantanecarboxamide (CAS: 1019098-45-3)
Structural Differences :
- Substituents : The 4-fluorophenyl group replaces the 3,4-dimethylphenyl group. Fluorine’s electron-withdrawing nature may alter electronic interactions with biological targets.
- Heterocyclic Core : Contains an additional 3-methylpyrazole ring fused to the pyrazolo-pyrimidine system, increasing molecular complexity.
Molecular Properties :
- Formula: C₂₆H₂₆FN₇O₂
- Molecular Weight: 487.54 g/mol
- Key Features: The fluorine atom enhances metabolic stability and bioavailability compared to non-halogenated analogs.
Inferred Pharmacological Impact :
- Fluorine’s electronegativity could strengthen hydrogen bonding with active-site residues in enzymes.
- The methylpyrazole might reduce off-target interactions due to steric hindrance.
N-[2-(4-Fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide (CAS: 958612-97-0)
Structural Differences :
- Heterocyclic Core: Replaces the pyrazolo-pyrimidine with a thieno[3,4-c]pyrazole ring, introducing a sulfur atom.
- Substituents : Retains the 4-fluorophenyl group but lacks the dimethylphenyl moiety.
Molecular Properties :
- Formula: C₂₂H₂₄FN₃O₂S
- Molecular Weight: 413.51 g/mol
Inferred Pharmacological Impact :
Structural and Functional Comparison Table
*Estimated based on structural similarity to evidence compounds.
Key Takeaways
Substituent Effects : The 3,4-dimethylphenyl group in the target compound likely improves lipophilicity but may reduce aqueous solubility compared to fluorine-substituted analogs.
Heterocyclic Core Variations: Pyrazolo-pyrimidine derivatives (target and ) are more structurally aligned with kinase inhibitors, while thieno-pyrazole derivatives () may exhibit divergent target profiles due to sulfur’s electronic effects.
Metabolic Considerations: Fluorinated compounds () are generally more resistant to oxidative metabolism than non-halogenated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
